molecular formula C10H18N2O2 B2371527 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid CAS No. 1466530-15-3

1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

Cat. No. B2371527
CAS RN: 1466530-15-3
M. Wt: 198.266
InChI Key: QNZBXHNHYFRAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPAC is a cyclic amino acid that is structurally similar to proline, and it has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Enantiopure Azetidine-2-Carboxylic Acids Azetidine-2-carboxylic acid (Aze) analogs, including 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, have been synthesized for studying the influence of conformation on peptide activity. These compounds are significant for their potential applications in understanding peptide activity and structural biology (Sajjadi & Lubell, 2008).

  • Synthesis of Novel Isomeric Analogs of dl-Proline The synthesis of azetidine-2-carboxylic acid, closely related to 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, has been used in the production of novel isomeric analogs of dl-Proline. These compounds are important for the study of high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

  • Study of Proline Metabolism and Protein Conformation Azetidine-2-carboxylic acid is regularly used in the study of proline metabolism and protein conformation. Its use provides insights into amino acid metabolism and protein folding processes (Verbruggen, van Montagu, & Messens, 1992).

  • Investigation of Aze in Food Chain Azetidine-2-carboxylic acid's presence in the food chain, particularly in sugar beets, has implications for studying its toxic effects and misincorporation into proteins in place of proline (Rubenstein et al., 2009).

  • Synthesis of Protected Azetidine Derivatives for Medicinal Chemistry Protected azetidine derivatives, including those similar to 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, are synthesized for use as building blocks in medicinal chemistry, highlighting their potential in drug discovery and development (Ji, Wojtas, & Lopchuk, 2018).

  • Growth Inhibitory Activity on Seedlings Azetidine-2-carboxylic acid, structurally related to 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, has been tested for its growth inhibitory activity on seedlings, particularly in mung beans, signifying its potential use in agricultural and plant biology research (Fowden, 1963).

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-4-2-9(3-5-11)12-6-8(7-12)10(13)14/h8-9H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZBXHNHYFRAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

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